5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
“5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid” is a chemical compound . It is a derivative of 5-azaspiro[2.3]hexane .
Synthesis Analysis
The synthesis of 5-azaspiro[2.3]hexane derivatives has been reported in the literature . The compound was designed and synthesized from D-serine as a novel [2.3]-spiro analogue of L-Glu . The cyclopropyl moiety was introduced by a diastereoselective rhodium-catalyzed cyclopropanation reaction .Molecular Structure Analysis
The Inchi Code for 5-azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid is 1S/C5H9N.C2HF3O2/c1-2-5(1)3-6-4-5;3-2(4,5)1(6)7/h6H,1-4H2;(H,6,7) .Chemical Reactions Analysis
The final cleavage of the Boc protecting group was carried out in the presence of formic acid at room temperature, affording the target amino acid derivatives .Physical And Chemical Properties Analysis
The molecular weight of the compound is 197.16 . It is a liquid at room temperature .Scientific Research Applications
Synthesis and Drug Design
The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid showcases the creation of sterically constrained amino acids. These novel amino acids contribute to chemistry, biochemistry, and drug design by providing unique scaffolds for molecular interactions. Such advancements facilitate the development of new therapeutic agents with specific biological targets, underscoring the relevance of these compounds in drug discovery processes (Radchenko, Grygorenko, & Komarov, 2010).
Chemical Transformations and Synthetic Building Blocks
The reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates using zinc in acetic acid illustrates the chemical transformation potential of these compounds. This process not only facilitates the formation of 1,3-amino alcohols but also enables the synthesis of bi- or tricyclic lactams or lactones. Such chemical transformations are crucial for generating synthetic building blocks used in various chemical syntheses, highlighting the versatility and utility of these compounds in organic chemistry (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Prodrug Synthesis and Delivery Systems
The use of aspirin (O-acetylsalicylic acid) to synthesize prodrugs of 3′-azido-3′-deoxythymidine (AZT) and 3′-deoxy-3′-fluorothymidine (FLT) demonstrates the application of 2,2,2-trifluoroacetic acid in creating effective drug delivery systems. By synthesizing mixed anhydrides between aspirin and trifluoroacetic acid, researchers have developed prodrugs that retain activity against HIV-1 in MT-4 cells. This method underscores the strategic use of these compounds in enhancing drug solubility, stability, and bioavailability, thereby improving therapeutic efficacy (Zahran, Kovács, Sakka, Pedersen, & Nielsen, 1996).
Novel Antibacterial Agents
The design and synthesis of novel quinoline derivatives incorporating 7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl groups have resulted in potent antibacterial drugs for treating respiratory tract infections. These compounds exhibit significant in vitro and in vivo activities against a broad spectrum of respiratory pathogens, including multidrug-resistant and quinolone-resistant strains. This research highlights the critical role of azaspiro compounds in developing new antibacterial therapies, addressing the growing challenge of antibiotic resistance (Odagiri et al., 2013).
Mechanism of Action
The compound is a conformationally “frozen” analogue of L-glutamic acid (L-Glu), which is the primary excitatory neurotransmitter in the mammalian central nervous system (CNS) . L-Glu plays a critical role in a wide range of disorders like schizophrenia, depression, neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
Safety and Hazards
properties
IUPAC Name |
5-azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.C2HF3O2/c8-5(9)4-1-6(4)2-7-3-6;3-2(4,5)1(6)7/h4,7H,1-3H2,(H,8,9);(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEOASLRFJPWRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C12CNC2)C(=O)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azaspiro[2.3]hexane-2-carboxylic acid;2,2,2-trifluoroacetic acid |
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